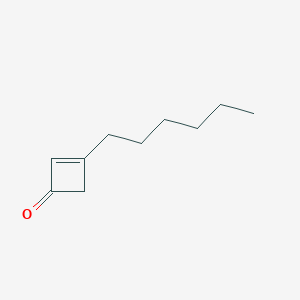
Methyl 3-(3-hydroxyphenoxy)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by its molecular structure, which includes a hydroxy group (-OH) attached to a benzene ring, and an ester functional group formed by the reaction of an alcohol with an acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-hydroxyphenoxy)prop-2-enoate typically involves the reaction of resorcinol (3-hydroxybenzene) with methyl propiolate (methyl prop-2-enoate) under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using reactors designed to handle higher volumes of reactants. The process may also include purification steps, such as distillation or recrystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions: Methyl 3-(3-hydroxyphenoxy)prop-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
科学的研究の応用
Methyl 3-(3-hydroxyphenoxy)prop-2-enoate has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a starting material for the synthesis of other organic compounds, including natural products and pharmaceutical intermediates.
Biology: The compound can be used in biological studies to investigate the effects of hydroxyphenyl groups on biological systems.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism by which Methyl 3-(3-hydroxyphenoxy)prop-2-enoate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
Methyl 3-(3-hydroxyphenoxy)prop-2-enoate can be compared with other similar compounds, such as Methyl 3-(4-hydroxyphenoxy)prop-2-enoate and Methyl 3-(2-hydroxyphenoxy)prop-2-enoate. These compounds differ in the position of the hydroxy group on the benzene ring, which can affect their chemical properties and reactivity. This compound is unique in its specific arrangement of functional groups, which contributes to its distinct behavior in chemical reactions and applications.
特性
CAS番号 |
917872-66-3 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
methyl 3-(3-hydroxyphenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-7,11H,1H3 |
InChIキー |
SQKPHXQLRCSXLM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=COC1=CC=CC(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)




![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)

![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)

![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
